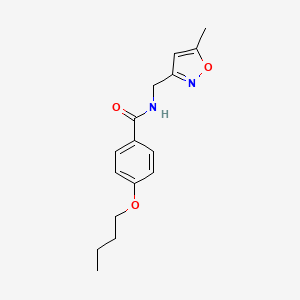

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide

Description

4-Butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide (CAS: 329224-99-9) is a benzamide derivative featuring a 4-butoxy-substituted benzoyl group linked to a 5-methylisoxazole-3-ylmethylamine moiety. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol.

Properties

IUPAC Name |

4-butoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-11-14-10-12(2)21-18-14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGHJPTEAUQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.

Coupling of the isoxazole and benzamide moieties: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Butoxy group oxidation can yield butoxybenzoic acid.

Reduction: Reduction of the amide bond can produce corresponding amines.

Substitution: Electrophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide serves as a scaffold for the development of new pharmaceuticals targeting neurological and inflammatory conditions. The isoxazole ring structure is known to interact with specific biological targets, which can modulate enzyme or receptor activities, making it a promising candidate for drug design.

Case Study: Anticancer Activity

Research indicates that compounds related to benzamides, including this compound, exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and promoting apoptosis .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Enzyme inhibition |

| Related Benzamide Derivative | HeLa (Cervical) | 2.01 | Apoptosis induction |

Materials Science

Development of Novel Materials

The unique structural features of this compound make it suitable for creating advanced materials with specific electronic or optical properties. Research is ongoing to explore its potential in organic electronics and photonic applications.

Table: Material Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Thermal Stability | Stable up to 200°C |

| Optical Absorption Range | 300 - 400 nm |

Biological Studies

Biological Interaction Studies

this compound can function as a probe in biological studies to investigate interactions between isoxazole-containing compounds and biological targets. This application is crucial for understanding the pharmacodynamics of related compounds.

Mechanism of Action

The compound's mechanism involves enhancing lipophilicity through the butoxy group, facilitating cellular uptake and bioavailability. This property is particularly beneficial for compounds intended for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Solubility

Biological Activity

4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a butoxy group and a methylisoxazole moiety, which contribute to its biological activity. The structural formula can be represented as follows:

This structure is critical for its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant anticancer properties. For instance, in vitro tests have shown that the compound can induce apoptosis in various cancer cell lines.

| Cell Line | LC50 (µM) | Sensitivity Level |

|---|---|---|

| U87 | 0.200 | High |

| A2780 | 0.150 | Moderate |

| SK | >1 | Low |

The U87 glioblastoma cell line demonstrated the highest sensitivity to the compound, suggesting its potential as a therapeutic agent against aggressive tumors .

2. Antimicrobial Activity

Benzamide derivatives have been reported to possess antimicrobial properties. In particular, the compound has shown effectiveness against certain strains of bacteria and fungi, as evidenced by minimum inhibitory concentration (MIC) assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings highlight the compound's potential utility in treating infections caused by resistant pathogens .

3. Anticonvulsant Properties

The anticonvulsant activity of certain benzamide derivatives has been documented, with some compounds exhibiting high affinity for specific receptors involved in seizure activity modulation. The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring can enhance anticonvulsant efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal excitability and neurotransmission.

- Enzyme Inhibition: It may inhibit enzymes involved in cancer cell proliferation or microbial metabolism, thereby exerting its therapeutic effects.

Case Studies and Research Findings

Several research studies have focused on the pharmacokinetics and metabolism of this compound:

- Metabolic Pathways: A study identified key metabolites of related benzamide compounds using HPLC-MS/MS techniques, revealing insights into their biotransformation and systemic exposure profiles .

- In Vivo Studies: Animal models have been utilized to assess the pharmacokinetic properties of similar compounds, indicating favorable absorption and distribution characteristics that support further development for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.